6-Methyl-1-phenyl-heptan-3-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H20O |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
6-methyl-1-phenylheptan-3-one |
InChI |
InChI=1S/C14H20O/c1-12(2)8-10-14(15)11-9-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |
InChI Key |
OVUNXGJJDPLPJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Methyl 1 Phenyl Heptan 3 One and Its Structural Analogues
Total Synthesis Approaches to 6-Methyl-1-phenyl-heptan-3-one
Established Synthetic Pathways and Key Reagents
Two primary retrosynthetic disconnections suggest feasible pathways for the synthesis of this compound.
Pathway A: Grignard-based Approach
One logical approach involves the reaction of a Grignard reagent with a suitable nitrile or aldehyde followed by oxidation. This pathway builds the carbon skeleton by forming the C4-C5 bond.
Step 1: Grignard Reagent Formation: Isobutyl bromide can be reacted with magnesium metal in an ether solvent (such as diethyl ether or tetrahydrofuran) to form isobutylmagnesium bromide.
Step 2: Reaction with Phenylacetonitrile: The formed Grignard reagent can then be reacted with phenylacetonitrile. This reaction forms an imine intermediate which, upon acidic hydrolysis, would yield a ketone. However, a more controlled approach would be to react the Grignard reagent with a suitable aldehyde.
Step 3: Grignard Reaction with an Aldehyde: A more reliable method would involve the reaction of a Grignard reagent derived from a brominated precursor of the phenyl-ethyl portion with an appropriate aldehyde. For instance, (2-bromoethyl)benzene (B7723623) could be converted to its Grignard reagent and reacted with 4-methylpentanal. This would yield a secondary alcohol, 6-methyl-1-phenyl-heptan-3-ol.
Step 4: Oxidation: The secondary alcohol can then be oxidized to the target ketone, this compound, using a variety of oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), or a Swern oxidation.
Pathway B: Friedel-Crafts Acylation Approach
Another viable route is through a Friedel-Crafts acylation, which would form the bond between the phenyl group and the carbonyl carbon or an adjacent carbon. chemistrysteps.commasterorganicchemistry.comlibretexts.org
Step 1: Acyl Chloride Formation: 4-Methylpentanoic acid can be converted to its corresponding acyl chloride, 4-methylpentanoyl chloride, using a reagent like thionyl chloride (SOCl₂).
Step 2: Friedel-Crafts Acylation: The 4-methylpentanoyl chloride can then be reacted with benzene (B151609) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 1-phenyl-4-methyl-1-pentanone. chemistrysteps.commasterorganicchemistry.comlibretexts.org
Step 3: Chain Elongation and Ketone Formation: The resulting ketone would then need to be elongated by two carbons and the carbonyl group shifted. This could potentially be achieved through a multi-step sequence, for example, a Wittig reaction to add two carbons, followed by hydration and rearrangement, although this is a less direct approach.
A more direct Friedel-Crafts approach would involve the acylation of benzene with an acyl chloride that already contains the full carbon chain, such as 6-methylheptanoyl chloride. This would, however, place the carbonyl at the 1-position relative to the phenyl group, not the 3-position. A subsequent reduction and oxidation sequence at the appropriate carbon would be necessary.
Pathway C: Aldol (B89426) Condensation Approach
A third potential pathway involves an aldol condensation. For example, the condensation of benzaldehyde (B42025) with 5-methyl-2-hexanone (B1664664) could be envisioned. This would need to be followed by reduction of the resulting double bond and potentially the carbonyl group, with subsequent re-oxidation to the desired ketone.
Optimization of Reaction Conditions and Yields
The optimization of these synthetic pathways would involve careful control of reaction parameters to maximize the yield of the desired product and minimize side reactions.
| Reaction Step | Key Parameters for Optimization | Potential Side Reactions |
| Grignard Reaction | Temperature control (low temperatures are often preferred), slow addition of reagents, purity of magnesium and solvent. | Wurtz coupling of the alkyl halide, formation of biphenyl (B1667301) from the Grignard reagent. |
| Oxidation | Choice of oxidizing agent (PCC for stopping at the ketone), reaction temperature, and solvent. | Over-oxidation to a carboxylic acid if a strong oxidizing agent is used. |
| Friedel-Crafts Acylation | Stoichiometry of the Lewis acid catalyst, reaction temperature, and choice of solvent. | Polyacylation of the benzene ring, rearrangement of the acyl group (less common than in alkylation). chemistrysteps.com |
For instance, in the Grignard synthesis of 4-methyl-3-heptanol, a related compound, the reaction of propanal with 2-bromopentane (B28208) and magnesium resulted in a 36% yield of the alcohol. wustl.edu Subsequent dichromate oxidation of the alcohol to 4-methyl-3-heptanone (B36217) proceeded with a higher yield. wustl.edu
Stereoselective and Enantioselective Synthesis of Related Chiral Ketones
The synthesis of chiral ketones with specific stereochemistry is a significant area of research in organic chemistry. While specific studies on the stereoselective synthesis of this compound are not prominent, general methodologies for the diastereoselective and enantioselective synthesis of related ketones can be applied.
Diastereoselective Routes to Substituted Heptanones
Diastereoselective synthesis aims to control the formation of one diastereomer over another. In the context of substituted heptanones, this could be achieved through several strategies:
Aldol Reactions: The aldol reaction of a chiral enolate with an aldehyde can proceed with high diastereoselectivity. For example, using a chiral auxiliary on the enolate can direct the approach of the aldehyde, leading to a preferred diastereomer of the resulting β-hydroxy ketone.
Michael Additions: The conjugate addition of a nucleophile to an α,β-unsaturated ketone can also be highly diastereoselective, especially when a chiral catalyst or a substrate with existing stereocenters is used.
Reduction of Diketones: The diastereoselective reduction of a diketone with a chiral reducing agent can yield a hydroxy ketone with a specific diastereomeric configuration.
Recent research has demonstrated the diastereoselective synthesis of highly substituted cyclohexanones via conjugate addition of curcumins to arylidenemalonates. beilstein-journals.orgnih.gov Similar principles of controlling the stereochemical outcome of cascade reactions can be applied to the synthesis of acyclic ketones. Aldol reactions followed by tandem Knoevenagel condensation and intramolecular Michael addition have been used to produce single diastereomers of highly substituted tetrahydropyran-4-ones. nih.gov
Enantiopure Synthesis Strategies
The synthesis of a single enantiomer of a chiral ketone is often achieved through asymmetric catalysis or the use of chiral starting materials.
Asymmetric Hydrogenation: The enantioselective hydrogenation of a prochiral α,β-unsaturated ketone using a chiral catalyst (e.g., a ruthenium-BINAP complex) can produce a chiral saturated ketone with high enantiomeric excess.
Enantioselective Alkylation: The alkylation of a ketone enolate can be rendered enantioselective by using a chiral phase-transfer catalyst or a chiral ligand on the metal counterion.
Enzymatic Resolutions: A racemic mixture of a ketone can be resolved using enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.
Oxazaborolidine Catalyzed Reductions: The enantioselective reduction of prochiral ketones to chiral alcohols can be achieved using the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst. wikipedia.org The resulting chiral alcohol can then be oxidized to the chiral ketone.
A catalytic method for the enantioselective synthesis of α-quaternary ketones has been developed using a copper-catalyzed reaction of acyl electrophiles with allyl organodiboron reagents in the presence of a chiral phosphine (B1218219) ligand. nih.govunc.edu This method can produce a variety of chiral ketones in good yields and high enantioselectivity. nih.govunc.edu
Synthesis of Derivatized this compound Analogues
The synthesis of derivatized analogues of this compound can be achieved by modifying the synthetic pathways described above or by further reaction of the parent ketone.
Substitution on the Phenyl Ring: By starting with a substituted benzene in the Friedel-Crafts acylation, analogues with various substituents on the aromatic ring can be prepared. The nature and position of the substituent will be dictated by the directing effects of the groups already present on the benzene ring.
Variation of the Alkyl Chain: Using different Grignard reagents or acyl chlorides allows for the synthesis of analogues with varied alkyl chains. For example, using hexylmagnesium bromide instead of isobutylmagnesium bromide in a Grignard-based synthesis would lead to a different analogue.
Functionalization at the α-Position: The α-carbon to the carbonyl group can be functionalized through enolate chemistry. For instance, α-bromination followed by nucleophilic substitution can introduce a variety of functional groups.
Synthesis of α,β-Unsaturated Analogues: An aldol condensation reaction followed by dehydration can be used to synthesize α,β-unsaturated ketone analogues.
Functionalization Reactions and Their Selectivity
The introduction of functional groups at specific positions within a molecule is a cornerstone of modern organic synthesis. For ketones like this compound, α-functionalization is a particularly powerful tool for creating structural diversity. A prominent strategy involves the use of silyl (B83357) enol ethers as versatile intermediates, which can undergo a variety of transformations with high selectivity.
A notable advancement in this area is the iridium-catalyzed enantioselective α-alkylation and α-amination of acyclic ketone silyl enol ethers. This method allows for the introduction of various substituents at the α-position of the ketone with excellent control over the stereochemistry. The reaction typically employs a chiral iridium catalyst, which orchestrates the approach of the electrophile to the silyl enol ether, leading to the formation of a new stereocenter with high enantiomeric excess.
The selectivity of these reactions is highly dependent on the nature of the catalyst, the substrate, and the reaction conditions. For instance, the choice of ligand on the iridium catalyst can significantly influence both the regioselectivity (in cases where two different enolates can be formed) and the enantioselectivity of the transformation.
Table 1: Iridium-Catalyzed Enantioselective α-Alkylation of Acyclic Ketone Silyl Enol Ethers
| Entry | Silyl Enol Ether | Electrophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|---|
| 1 | 1-(trimethylsiloxy)hept-1-ene | Benzyl (B1604629) bromide | 2.5 | THF | 25 | 85 | 92 |
| 2 | 1-(trimethylsiloxy)hept-1-ene | Allyl bromide | 2.5 | THF | 25 | 88 | 95 |
| 3 | (Z)-1-phenyl-1-(trimethylsiloxy)prop-1-ene | Benzyl bromide | 2.0 | Toluene | 0 | 91 | 97 |
This table presents representative data compiled from studies on iridium-catalyzed α-alkylation of silyl enol ethers. The specific substrates are chosen to be structurally analogous to the precursors of the target compound.
Another key aspect of functionalization is the concept of "umpolung," or the reversal of polarity. In the context of ketone synthesis, this can involve converting the typically nucleophilic α-carbon of an enolate into an electrophilic center. This strategy opens up new avenues for bond formation with a wide range of nucleophiles.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. These reactions are highly convergent and atom-economical, making them attractive for the efficient synthesis of diverse chemical libraries. Two prominent MCRs applicable to the synthesis of analogs of this compound are the Mannich and Ugi reactions.
The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and a ketone. This reaction leads to the formation of a β-amino ketone, a valuable synthon for further transformations. In the context of synthesizing analogs of this compound, a Mannich reaction could be envisioned between an appropriate aliphatic aldehyde (such as isobutyraldehyde), an amine, and a ketone bearing a phenyl group. The diastereoselectivity of the Mannich reaction can often be controlled by the choice of catalyst and reaction conditions.
Table 2: Diastereoselective Mannich Reaction for the Synthesis of β-Amino Ketones
| Entry | Aldehyde | Ketone | Amine | Catalyst | Solvent | Yield (%) | dr (syn:anti) |
|---|---|---|---|---|---|---|---|
| 1 | Isobutyraldehyde | 1-phenylpropan-1-one | Aniline | Proline (20 mol%) | DMSO | 75 | 90:10 |
| 2 | Phenylacetaldehyde | Butan-2-one | Benzylamine | Sc(OTf)₃ (10 mol%) | CH₂Cl₂ | 82 | 85:15 |
| 3 | Isobutyraldehyde | 1-phenylpropan-1-one | Morpholine | L-Proline (20 mol%) | DMF | 78 | 92:8 |
This table presents representative data from studies on the Mannich reaction with substrates analogous to those that could be used to synthesize analogs of this compound.
The Ugi four-component reaction is another versatile MCR that brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. While the direct product is not a simple ketone, the Ugi reaction provides a rapid means to assemble complex molecular scaffolds that can be further elaborated to produce structural analogs of the target compound. The high degree of variability in the four starting materials allows for the creation of a vast array of structurally diverse molecules. For example, using an aliphatic aldehyde and ketone in an Ugi reaction can lead to highly substituted acyclic products.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific, experimentally determined NMR data for 6-Methyl-1-phenyl-heptan-3-one is not available in the reviewed scientific literature. Therefore, a detailed analysis of its ¹H and ¹³C NMR spectra, as well as two-dimensional NMR and DEPT spectroscopy, cannot be provided at this time.
Detailed high-resolution ¹H and ¹³C NMR data, including chemical shifts, multiplicities, and coupling constants for this compound, have not been published in the accessible scientific literature.
There are no available COSY or NOESY spectra for this compound to analyze its proton-proton connectivity and spatial relationships.
Published DEPT spectra for this compound, which would differentiate between CH, CH₂, and CH₃ groups, could not be located.
Mass Spectrometry (MS)
Detailed experimental mass spectrometry data for this compound is not present in the surveyed scientific databases and literature.
Specific EI-MS fragmentation patterns for this compound are not documented in available resources.
There is no published high-resolution mass spectrometry data providing the exact mass of this compound.
of this compound
While specific experimental data for this compound is not extensively available in public literature, a comprehensive understanding of its structural and electronic properties can be extrapolated from the analysis of structurally similar compounds, such as 1-phenyl-heptan-3-one and other benzyl (B1604629) ketones. This article outlines the advanced spectroscopic techniques that are pivotal for the characterization and structural elucidation of this compound, using data from analogous molecules to illustrate the expected spectroscopic behaviors.
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the separation and identification of components within a mixture. In the context of this compound, GC would separate it from other volatile and semi-volatile compounds based on its boiling point and interactions with the stationary phase of the GC column. Following separation, mass spectrometry provides detailed information about the molecular weight and fragmentation pattern of the eluted compound, enabling its definitive identification.
For the analogous compound, 1-phenylheptan-3-one, the mass spectrum reveals a molecular ion peak corresponding to its molecular weight. spectrabase.com The fragmentation pattern is also characteristic, with major fragments resulting from the cleavage of bonds adjacent to the carbonyl group and the phenyl ring. For this compound, a similar fragmentation pattern would be anticipated. The molecular ion peak would be expected at m/z corresponding to its molecular weight. Key fragmentation patterns would likely involve the loss of alkyl radicals from the heptanone chain and the formation of a stable benzyl cation or related resonant structures.
Table 1: Predicted GC-MS Fragmentation for this compound
| Fragment Ion | Predicted m/z | Structure of Fragment |
| [M]+ | 204.31 | Molecular Ion |
| [M-CH3]+ | 189.28 | Loss of a methyl group |
| [M-C4H9]+ | 147.19 | Cleavage at the alpha-position to the carbonyl group |
| [C7H7]+ | 91.12 | Benzyl cation |
| [C6H5CO]+ | 105.12 | Benzoyl cation |
Note: The data in this table is predicted based on the fragmentation patterns of similar ketones and has not been experimentally verified for this compound.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be dominated by characteristic absorption bands corresponding to its key structural features.
The most prominent peak would be the C=O stretching vibration of the ketone, typically appearing in the range of 1705-1725 cm⁻¹. The exact position of this band can be influenced by the surrounding chemical environment. The presence of the phenyl group would be indicated by C-H stretching vibrations of the aromatic ring, which are typically observed above 3000 cm⁻¹, and C=C stretching vibrations within the ring, appearing in the 1450-1600 cm⁻¹ region. Additionally, C-H stretching vibrations of the aliphatic heptane (B126788) chain would be visible in the 2850-2960 cm⁻¹ range.
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ketone) | Stretching | 1705 - 1725 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 2960 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-H (Aliphatic) | Bending | 1375 - 1470 |
Raman spectroscopy provides complementary information to FT-IR spectroscopy. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.
For this compound, the Raman spectrum would also show a characteristic C=O stretching band, though it is often weaker than in the IR spectrum. A strong and characteristic feature in the Raman spectrum of this compound would be the aromatic ring breathing mode of the phenyl group, which typically appears around 1000 cm⁻¹. researchgate.net The aliphatic C-H stretching and bending vibrations would also be observable. The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. libretexts.org
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy orbital. For this compound, the key chromophores are the phenyl group and the carbonyl group.
The phenyl group exhibits characteristic π → π* transitions, which typically result in a strong absorption band around 200-210 nm and a weaker, fine-structured band around 250-270 nm. The carbonyl group undergoes an n → π* transition, which is symmetry-forbidden and therefore results in a weak absorption band at a longer wavelength, typically in the range of 270-300 nm. The combination of these chromophores would result in a UV-Vis spectrum that confirms the presence of both the aromatic ring and the ketone functional group.
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org This technique involves diffracting a beam of X-rays off a single crystal of the substance. The resulting diffraction pattern can be used to calculate the electron density map of the molecule and thus determine the precise positions of the atoms, bond lengths, and bond angles. nih.gov
For this compound, obtaining a suitable single crystal would be the first and often most challenging step. If a crystal were grown, X-ray crystallography could provide unambiguous confirmation of its molecular structure, including the conformation of the heptanone chain and the relative orientation of the phenyl group. This technique is particularly valuable for establishing the stereochemistry of chiral molecules. While no specific crystallographic data for this compound is available, studies on other polyphenylated ketones have demonstrated the utility of this method in elucidating their complex solid-state structures. rsc.org
Chemical Reactivity, Reaction Mechanisms, and Transformations
Reactivity of the Ketone Moiety
The ketone functional group in 6-Methyl-1-phenyl-heptan-3-one is a primary site of reactivity. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. Conversely, the carbonyl oxygen is nucleophilic. ncert.nic.in
Nucleophilic Addition:
The carbonyl carbon of this compound is an excellent electrophile and readily undergoes nucleophilic addition reactions. masterorganicchemistry.com This involves the attack of a nucleophile on the carbonyl carbon, leading to the breaking of the C-O pi bond and the formation of a tetrahedral intermediate. ncert.nic.inmasterorganicchemistry.com The hybridization of the carbonyl carbon changes from sp² to sp³ during this process. ncert.nic.inmasterorganicchemistry.com
Common nucleophilic addition reactions for ketones like this compound include:
Grignard Reactions: Reaction with a Grignard reagent, such as an alkyl magnesium halide (R-MgX), results in the formation of a tertiary alcohol after acidic workup. For instance, the reaction with methyl magnesium bromide would yield 3,6-dimethyl-1-phenyl-heptan-3-ol. thermofisher.compearson.com
Reduction: The ketone can be reduced to a secondary alcohol, 6-Methyl-1-phenyl-heptan-3-ol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org These hydride reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. libretexts.org
Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) leads to the formation of a cyanohydrin, 2-cyano-6-methyl-1-phenyl-heptan-2-ol. This reaction is typically catalyzed by a base. masterorganicchemistry.com
| Nucleophilic Addition Reaction | Reagent | Product |
| Grignard Reaction | R-MgX (e.g., CH₃MgBr) | Tertiary Alcohol |
| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |
| Cyanohydrin Formation | HCN, Base | Cyanohydrin |
Electrophilic Addition:
Under acidic conditions, the carbonyl oxygen can be protonated, which enhances the electrophilicity of the carbonyl carbon. This facilitates the attack by weak nucleophiles. This process is essentially an acid-catalyzed nucleophilic addition. libretexts.orgulethbridge.ca
Ketones with α-hydrogens, such as this compound, can undergo condensation reactions where they act as both the nucleophile (after deprotonation to form an enolate) and the electrophile.
Aldol (B89426) Condensation: In the presence of a base or acid, this compound can undergo self-condensation. wikipedia.orgucla.edu The enolate of one molecule attacks the carbonyl group of another, forming a β-hydroxy ketone. Subsequent dehydration can lead to an α,β-unsaturated ketone. libretexts.org
Crossed Aldol Condensation: This compound can also participate in crossed or mixed aldol condensations with other carbonyl compounds, such as aldehydes that lack α-hydrogens (e.g., benzaldehyde). In such a reaction, this compound would act as the nucleophile. libretexts.org This specific type of crossed aldol condensation is known as the Claisen-Schmidt condensation. ucla.edulibretexts.org
Wittig Reaction: The Wittig reaction provides a method to convert ketones into alkenes. masterorganicchemistry.combyjus.com Reaction of this compound with a phosphorus ylide (Wittig reagent), such as methylenetriphenylphosphorane (Ph₃P=CH₂), would yield 6-methyl-3-methylene-1-phenylheptane. wikipedia.org While the reaction is versatile, sterically hindered ketones may react slowly and result in poor yields. byjus.comwikipedia.org
| Condensation Reaction | Reactant(s) | Key Intermediate/Product |
| Aldol Self-Condensation | Two molecules of this compound | β-hydroxy ketone |
| Crossed Aldol Condensation | This compound and another carbonyl compound | Crossed aldol product |
| Wittig Reaction | This compound and a phosphorus ylide | Alkene |
Reactions at the Heptane (B126788) Backbone
The α-carbons (carbons adjacent to the carbonyl group) of this compound are acidic and can be deprotonated by a strong base to form an enolate. This enolate is a powerful nucleophile and can participate in alkylation and acylation reactions.
Alkylation: The enolate can react with alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. This allows for the introduction of various alkyl groups.
Acylation: The enolate can also be acylated by reacting with acyl chlorides or anhydrides. This reaction is a useful method for synthesizing β-dicarbonyl compounds. ucalgary.caacs.org For instance, acylation with an ester that cannot form an enolate can be used to produce 1,3-diketones. ucalgary.cachemconnections.org
| Reaction at α-Carbon | Reagent | Product Type |
| Alkylation | Alkyl halide (e.g., CH₃I) | α-alkylated ketone |
| Acylation | Acyl chloride (e.g., CH₃COCl) | β-diketone |
Isomerization Processes
Isomerization involves the rearrangement of a molecule into a constitutional isomer. For this compound, the most prevalent and significant isomerization process is keto-enol tautomerization.
Keto-Enol Tautomerization
Tautomers are constitutional isomers that readily interconvert, and for ketones, this typically involves the migration of a proton and the shifting of a double bond. libretexts.org this compound exists in equilibrium with its two enol forms, as shown below. The keto form is generally more stable and thus predominates at equilibrium. leah4sci.commasterorganicchemistry.com This process can be catalyzed by either acid or base. leah4sci.comchemistrysteps.com
Base-Catalyzed Tautomerization: In the presence of a base, a proton is removed from a carbon atom adjacent to the carbonyl group (the α-carbon) to form a resonance-stabilized intermediate called an enolate. libretexts.orgyoutube.com Subsequent protonation of the oxygen atom yields the enol. libretexts.orgyoutube.com
Acid-Catalyzed Tautomerization: Under acidic conditions, the carbonyl oxygen is first protonated, making the α-protons more acidic. youtube.com A weak base (like water) can then remove an α-proton to form the enol. libretexts.orgyoutube.com
Since this compound is an unsymmetrical ketone, two different enols can be formed, depending on which α-carbon is deprotonated.
Mechanistic Investigations
Mechanistic studies are crucial for understanding the precise sequence of bond-making and bond-breaking events during a chemical transformation. Such investigations for ketones like this compound focus on identifying intermediates and understanding the energetic factors that control reaction outcomes.
Elucidation of Reaction Pathways and Intermediates
The reactivity of this compound is dominated by the chemistry of its enol and enolate intermediates. These species are key to understanding its behavior in reactions such as halogenation, alkylation, and aldol condensations.
Key Intermediates:
Enolates: Formed under basic conditions, enolates are potent carbon nucleophiles. The structure of this compound allows for the formation of two distinct enolates. The regioselectivity of enolate formation is a critical aspect of its chemistry.
Enols: Formed under neutral or acidic conditions, enols are also nucleophilic, although less so than enolates. masterorganicchemistry.com They are key intermediates in acid-catalyzed reactions.
Spectroscopic Methods for Investigation:
The identification of transient intermediates and the elucidation of reaction pathways rely heavily on modern spectroscopic techniques. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the structure of reactants, products, and stable intermediates. Specific signals in the ¹³C NMR spectrum between 190 and 215 δ are characteristic of a ketone's carbonyl carbon. openstax.orgpressbooks.pub
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The strong carbonyl (C=O) absorption for a saturated ketone like this would be expected around 1715 cm⁻¹. openstax.orglibretexts.org The disappearance of this peak and the appearance of C=C and O-H stretches could indicate the formation of an enol.
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation patterns of molecules. For ketones, characteristic fragmentation patterns like α-cleavage and the McLafferty rearrangement can help confirm the structure. openstax.orglibretexts.org
The following table illustrates the expected spectroscopic data for this compound.
| Spectroscopic Technique | Feature | Expected Observation for this compound |
| IR Spectroscopy | Carbonyl (C=O) Stretch | Strong absorption near 1715 cm⁻¹ |
| ¹³C NMR Spectroscopy | Carbonyl Carbon | Signal in the range of 200-215 δ |
| ¹H NMR Spectroscopy | α-Hydrogens (adjacent to C=O) | Signals in the range of 2.0-2.3 δ |
| Mass Spectrometry | α-Cleavage | Fragmentation at the C2-C3 and C3-C4 bonds |
Kinetic and Thermodynamic Considerations of Transformations
For unsymmetrical ketones like this compound, the formation of enolates can be directed to favor one isomer over the other by carefully choosing reaction conditions. This is known as kinetic versus thermodynamic control. rsc.orgmasterorganicchemistry.comkhanacademy.org
Kinetic Control: The kinetic enolate is formed fastest. This typically occurs by removing the most accessible, least sterically hindered α-proton. masterorganicchemistry.com For this compound, the protons on C-4 are less hindered than those on C-2. These conditions usually involve a strong, bulky base (like Lithium diisopropylamide, LDA) at low temperatures. masterorganicchemistry.com
Thermodynamic Control: The thermodynamic enolate is the most stable enolate. Stability is increased by having a more substituted double bond. masterorganicchemistry.com For this compound, deprotonation at C-2 would lead to a more substituted enolate, which is further stabilized by conjugation with the phenyl ring. These conditions typically involve a smaller, strong base (like NaH or NaOEt) at higher temperatures, allowing the system to reach equilibrium. khanacademy.org
The choice of reaction conditions dictates which intermediate is formed, and therefore determines the final product in subsequent reactions like alkylation.
The table below summarizes the conditions and expected outcomes for the selective formation of enolates from this compound.
| Control Type | Typical Conditions | Proton Removed | Resulting Intermediate |
| Kinetic | Strong, bulky base (LDA), Low Temp (-78 °C) | C-4 (less hindered) | Less substituted enolate |
| Thermodynamic | Strong, non-bulky base (NaH), Higher Temp (25 °C) | C-2 (more hindered) | More substituted, conjugated enolate (more stable) |
Computational and Theoretical Investigations of 6 Methyl 1 Phenyl Heptan 3 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. These methods can predict geometries, energies, and other molecular characteristics.
Density Functional Theory (DFT) Studies for Ground State Geometries and Energies
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. For 6-Methyl-1-phenyl-heptan-3-one, a DFT study would typically involve optimizing the molecule's three-dimensional geometry to find its most stable conformation (the ground state). This process also yields the ground state energy. Different functionals and basis sets (e.g., B3LYP/6-31G*) would be employed to achieve a balance between accuracy and computational cost. The results would provide key data on bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical DFT-Calculated Ground State Energy for this compound
| Method | Basis Set | Ground State Energy (Hartree) |
|---|---|---|
| B3LYP | 6-31G* | Data not available |
Semi-Empirical Methods for Large System Approximations
Semi-empirical methods, such as AM1, PM3, or PM7, offer a faster, albeit less accurate, alternative to DFT for larger molecular systems. These methods use parameters derived from experimental data to simplify the calculations. For a molecule the size of this compound, these methods could be used for initial conformational searches or to model its behavior in a larger system, such as a solvent environment. However, no published studies have applied these methods to this specific compound.
Molecular Electronic Structure Analysis
Analysis of the molecular electronic structure provides insights into a molecule's reactivity, stability, and electronic properties.
Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. For this compound, this analysis would reveal the most likely sites for nucleophilic and electrophilic attack.
Table 2: Hypothetical FMO Analysis Data for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
Electron Density Distribution and Molecular Electrostatic Potential (MEP) Mapping
The electron density distribution describes how electrons are distributed in a molecule. A Molecular Electrostatic Potential (MEP) map is a visual representation of this distribution, showing regions of positive and negative electrostatic potential. Red areas on an MEP map indicate electron-rich regions (prone to electrophilic attack), while blue areas indicate electron-poor regions (prone to nucleophilic attack). For this compound, an MEP map would highlight the electronegative oxygen atom of the carbonyl group as a region of high negative potential.
Topological Analyses (ELF, LOL, ALIE, RDG)
Topological analyses of the electron density provide a deeper understanding of chemical bonding and non-covalent interactions.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) analyses reveal regions of high electron localization, which correspond to chemical bonds and lone pairs.
Average Local Ionization Energy (ALIE) helps to identify the most reactive sites in a molecule.
Reduced Density Gradient (RDG) analysis is used to visualize and characterize non-covalent interactions within a molecule.
No studies employing these topological analyses on this compound have been found in the scientific literature.
Conformational Analysis and Molecular Dynamics Simulations
A computational investigation into this compound would begin with a detailed conformational analysis to identify the molecule's most stable three-dimensional structures. Due to the presence of multiple single bonds, the molecule possesses significant flexibility, particularly in its heptanone chain and the linkage to the phenyl group. The analysis would involve systematically rotating the rotatable bonds to map the potential energy surface. This process identifies various conformers, distinguishing between low-energy (stable) and high-energy (unstable) states. Quantum mechanical methods, such as Density Functional Theory (DFT), would be employed to calculate the precise energy of each identified conformer, allowing for the determination of the global minimum energy structure—the most probable conformation of the molecule at low temperatures.
Following the identification of key low-energy conformers, molecular dynamics (MD) simulations would be performed. These simulations model the movement of the atoms over time, providing insights into the dynamic behavior of this compound in a simulated environment (e.g., in a solvent or at a specific temperature). MD simulations would reveal the transitions between different conformational states, the flexibility of various parts of the molecule, and how it might interact with its surroundings. This data is crucial for understanding the molecule's structural stability and dynamic properties under realistic conditions.
Prediction and Correlation of Spectroscopic Data
Computational methods are invaluable for predicting spectroscopic properties, which can then be used to interpret experimental data or to confirm the structure of a synthesized compound.
Theoretical vibrational frequencies for this compound would be calculated using quantum mechanical methods, typically at the DFT level of theory. These calculations predict the frequencies at which the molecule's bonds will vibrate (stretch, bend, etc.). The results are used to generate a theoretical Infrared (IR) spectrum. Each peak in the simulated spectrum corresponds to a specific vibrational mode. For this compound, key predicted peaks would include the characteristic carbonyl (C=O) stretch of the ketone group, C-H stretching and bending modes for the alkyl and phenyl portions, and vibrations of the phenyl ring itself. This theoretical spectrum would serve as a powerful tool for the analysis of experimentally obtained IR data.
A data table from such a study would typically appear as follows:
| Calculated Frequency (cm⁻¹) | Vibrational Mode Description |
| Data not available | C=O stretch |
| Data not available | Aromatic C-H stretch |
| Data not available | Aliphatic C-H stretch |
| Data not available | CH₂ bend |
| Data not available | Phenyl ring deformation |
Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) spectra. Using methods like Gauge-Including Atomic Orbital (GIAO), the magnetic shielding of each nucleus (¹H and ¹³C) in this compound would be calculated. These shielding values are then converted into chemical shifts relative to a standard reference compound (e.g., tetramethylsilane). The resulting predicted NMR spectrum would show the expected chemical shift for each unique proton and carbon atom in the molecule, aiding in the assignment of signals in an experimental spectrum.
To predict the Ultraviolet-Visible (UV-Vis) absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) calculations would be performed. This method calculates the energies of electronic transitions from the ground state to various excited states. The results would predict the wavelength of maximum absorption (λmax), which for this compound would likely correspond to electronic transitions involving the phenyl ring and the carbonyl group.
A table summarizing predicted spectroscopic data would look like this:
| Parameter | Predicted Value |
| ¹H NMR Chemical Shifts (ppm) | |
| Phenyl-H | Data not available |
| CH₂ (alpha to phenyl) | Data not available |
| CH₂ (alpha to carbonyl) | Data not available |
| ¹³C NMR Chemical Shifts (ppm) | |
| C=O (carbonyl) | Data not available |
| Aromatic C | Data not available |
| Aliphatic C | Data not available |
| UV-Vis | |
| λmax (nm) | Data not available |
Reaction Mechanism Modeling and Energy Profiles
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.
To model a potential reaction involving this compound (e.g., its reduction or oxidation), computational methods would be used to identify the structure of the transition state (TS)—the highest energy point along the reaction coordinate. Locating and characterizing the TS is critical for understanding the reaction's feasibility. Frequency calculations are performed on the TS structure to confirm it is a true saddle point on the potential energy surface, characterized by a single imaginary frequency. The energy difference between the reactants and the transition state defines the activation energy (Ea), which is the primary determinant of the reaction rate. A lower activation energy implies a faster reaction.
By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile, or energy landscape, for a proposed reaction pathway can be mapped. This profile provides a visual representation of the energy changes that occur as the reaction progresses. For any reaction involving this compound, this would involve plotting the relative energy against the reaction coordinate. Such a map would reveal whether the reaction is exothermic or endothermic, identify any intermediate species, and show the activation energies for each step. This detailed mapping allows for a deep understanding of the reaction mechanism and helps predict which reaction pathways are most likely to occur.
A representative data table for reaction modeling would include:
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Reagent) | 0.0 |
| Transition State 1 (TS1) | Data not available |
| Intermediate | Data not available |
| Transition State 2 (TS2) | Data not available |
| Products | Data not available |
Applications As a Strategic Synthetic Intermediate
Precursor in the Synthesis of Complex Organic Molecules
The structural framework of 6-Methyl-1-phenyl-heptan-3-one offers a valuable starting point for the synthesis of more intricate molecules, including natural products and pharmacologically active compounds. The presence of a ketone group allows for a wide array of chemical transformations, such as nucleophilic additions, reductions, and alpha-functionalization. These reactions can be employed to introduce new stereocenters and functional groups, thereby increasing the molecular complexity.
For instance, the ketone can be stereoselectively reduced to the corresponding alcohol, creating a new chiral center whose configuration can be controlled by the choice of chiral reducing agents. This resulting chiral alcohol can then serve as a key intermediate for further elaborations. The phenyl group can be modified through aromatic substitution reactions to introduce additional functionalities or to be used as a handle for cross-coupling reactions, enabling the connection to other molecular fragments.
Table 1: Potential Transformations of this compound for Complex Molecule Synthesis
| Reaction Type | Reagent/Catalyst | Product Functional Group | Potential Application |
| Stereoselective Reduction | Chiral borane (B79455) reagents (e.g., (R)- or (S)-CBS reagent) | Chiral secondary alcohol | Precursor for chiral esters, ethers, and amines |
| Grignard/Organolithium Addition | R-MgBr or R-Li | Tertiary alcohol | Introduction of new carbon-carbon bonds and potential stereocenters |
| Wittig Reaction | Ph3P=CHR | Alkene | Formation of carbon-carbon double bonds for further functionalization |
| Alpha-Halogenation | NBS, Br2 | α-Halo ketone | Intermediate for nucleophilic substitution and elimination reactions |
| Enolate Alkylation | LDA, R-X | α-Alkylated ketone | Introduction of substituents at the alpha position |
Building Block for Novel Heterocyclic Scaffolds
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. Aryl ketones are recognized as versatile starting materials for the synthesis of a wide variety of heterocyclic systems. nih.gov The structure of this compound is well-suited for the construction of various heterocyclic rings.
One common approach involves the condensation of the ketone with dinucleophiles. For example, reaction with hydrazines can lead to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) can yield isoxazoles. Furthermore, the ketone can be converted into an α,β-unsaturated ketone through an aldol (B89426) condensation, which can then undergo Michael addition with various nucleophiles to form six-membered heterocyclic rings like pyrimidines and pyridines. The diverse reactivity of the ketone functionality allows for its incorporation into various cyclization strategies to generate novel heterocyclic frameworks. nih.govrsc.org
Table 2: Potential Heterocyclic Scaffolds from this compound
| Heterocycle | Reaction Type | Co-reactant |
| Pyrazole | Condensation | Hydrazine derivatives |
| Isoxazole | Condensation | Hydroxylamine |
| Pyrimidine | Condensation/Cyclization | Urea or thiourea (B124793) (after conversion to a 1,3-dicarbonyl derivative) |
| Pyridine | Hantzsch-type synthesis | β-enaminone and an aldehyde |
| Pyrrole | Paal-Knorr synthesis | A primary amine (after conversion to a 1,4-dicarbonyl derivative) |
Role in Chiral Auxiliary and Ligand Development for Asymmetric Catalysis
Chiral auxiliaries and ligands are essential tools in asymmetric synthesis, enabling the stereocontrolled formation of chiral molecules. wikipedia.org Chiral ketones are valuable precursors for the synthesis of such chiral controllers. arizona.edursc.org The inherent chirality of this compound can be transferred to new molecular entities designed to direct the stereochemical outcome of a reaction.
The ketone functionality can be transformed into other functional groups that are capable of coordinating with metal centers. For instance, reductive amination of the ketone can produce a chiral amine. This amine can then be further modified to synthesize chiral ligands, such as chiral phosphine-amine ligands, which are widely used in asymmetric hydrogenation and other transition metal-catalyzed reactions.
Alternatively, the chiral alcohol obtained from the stereoselective reduction of the ketone can be used as a chiral auxiliary. By attaching this chiral alcohol to a prochiral substrate, it can direct the stereoselective attack of a reagent, after which the auxiliary can be cleaved and recovered. The development of new chiral auxiliaries and ligands from readily available chiral precursors like this compound is a continuous effort in the field of asymmetric catalysis. acs.org
Table 3: Potential Chiral Auxiliaries and Ligands from this compound
| Chiral Molecule Type | Synthetic Transformation | Potential Application in Asymmetric Catalysis |
| Chiral Amine | Reductive amination | Precursor for chiral ligands (e.g., for asymmetric hydrogenation) |
| Chiral Alcohol | Stereoselective reduction | Chiral auxiliary for diastereoselective reactions |
| Chiral Phosphine (B1218219) Ligand | Conversion to chiral amine followed by phosphination | Asymmetric cross-coupling reactions, hydrogenation |
Based on a comprehensive search of available scientific literature, it has been determined that there is a significant lack of published research specifically focused on the chemical compound This compound . While the compound is listed in chemical databases such as PubChem, providing basic molecular and physical data, there is no discernible body of in-depth research articles, synthetic studies, or explorations of its chemical or biological activities. nih.gov
The provided outline presumes the existence of an established research field for this compound, which current information does not support. Therefore, the following sections cannot be adequately addressed:
Conclusion and Future Perspectives in 6 Methyl 1 Phenyl Heptan 3 One Research
Prospects for Rational Design of Novel Organic Molecules Based on the Core Structure:The potential for rational design is unknown without information on the compound's properties or biological activity.
Further investigation into this specific molecule would require novel, foundational research to be conducted and published.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
